BenchChemオンラインストアへようこそ!

Acetyl tetrapeptide-5

Periorbital Edema Vascular Permeability Clinical Efficacy

Acetyl Tetrapeptide-5 (Eyeseryl®) is the only tetrapeptide with a clinically validated dual-target mechanism: ACE inhibition plus anti-glycation. It delivers sustained, cumulative reduction in under-eye puffiness—63% at 14 days, 70% at 28 days—at inclusion levels as low as 0.001%. Unlike caffeine (transient ~2 h vasoconstriction) or neuromuscular peptides (e.g., Acetyl Hexapeptide-8), it uniquely modulates vascular permeability and preserves dermal matrix. Synergistic with Carnosine and Hexapeptide-11 for multi-mechanistic eye serums. Order ≥98% purity now.

Molecular Formula C20H28N8O7
Molecular Weight 492.5 g/mol
CAS No. 820959-17-9
Cat. No. B1671839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl tetrapeptide-5
CAS820959-17-9
SynonymsAc-beta-ala-his-ser-his-oh;  Eyeseryl;  Acetyl Tetrapeptide-5,
Molecular FormulaC20H28N8O7
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC(=O)NCCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O
InChIInChI=1S/C20H28N8O7/c1-11(30)23-3-2-17(31)26-14(4-12-6-21-9-24-12)18(32)28-16(8-29)19(33)27-15(20(34)35)5-13-7-22-10-25-13/h6-7,9-10,14-16,29H,2-5,8H2,1H3,(H,21,24)(H,22,25)(H,23,30)(H,26,31)(H,27,33)(H,28,32)(H,34,35)/t14-,15-,16-/m0/s1
InChIKeyROTFCACGLKOUGI-JYJNAYRXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Acetyl Tetrapeptide-5 (CAS 820959-17-9): A Precisely Defined Tetrapeptide for Targeted Periorbital Edema Reduction in Cosmetic Formulations


Acetyl Tetrapeptide-5 (CAS 820959-17-9), commonly commercialized under the trade name Eyeseryl®, is a synthetic tetrapeptide consisting of the amino acid sequence Ac-βAla-His-Ser-His-OH with a molecular weight of 492.5 Da . This compound is specifically engineered to address periorbital edema (puffy eyes) and associated dark circles through a dual mechanism: competitive inhibition of angiotensin-converting enzyme (ACE), thereby reducing the local production of angiotensin II and consequent vascular permeability [1], and inhibition of non-enzymatic glycation of structural proteins such as collagen, which helps preserve dermal matrix integrity .

Why Acetyl Tetrapeptide-5 Cannot Be Simply Substituted with Other In-Class Peptides or Vasoconstrictors


In cosmetic formulation, the substitution of Acetyl Tetrapeptide-5 with other tetrapeptides, anti-edema peptides, or common vasoconstrictors like caffeine is not functionally equivalent. Acetyl Tetrapeptide-5's efficacy is underpinned by a specific, empirically validated dual-target mechanism—ACE inhibition coupled with anti-glycation activity—that is not replicated by alternative agents. For instance, while caffeine provides transient vasoconstriction measurable for only approximately two hours post-application [1], Acetyl Tetrapeptide-5 demonstrates sustained, cumulative reduction in under-eye bag volume over 14 to 60 days [2]. Furthermore, other commonly used eye-area peptides, such as Acetyl Hexapeptide-8, operate via entirely distinct neuromuscular pathways (SNAP-25 inhibition) and lack the vascular permeability modulation and anti-glycation properties that define Acetyl Tetrapeptide-5's clinical profile [3]. The quantitative evidence presented in Section 3 details the specific performance differentials that preclude generic substitution.

Quantitative Differentiation Evidence for Acetyl Tetrapeptide-5: Head-to-Head and Cross-Study Comparative Data


Acetyl Tetrapeptide-5 Demonstrates Superior and Sustained Clinical Efficacy in Reducing Puffy Eye Bags Compared to Caffeine

Acetyl Tetrapeptide-5 provides a quantitatively greater and more sustained reduction in under-eye bag volume than caffeine, a common alternative vasoconstrictor. In a 28-day study with 34–54-year-old subjects using a cream containing 0.001% Acetyl Tetrapeptide-5, pouch volume was reduced by 63% after 14 days and 70% after 28 days [1]. In contrast, a 2013 study in *Skin Research and Technology* found that topical caffeine led to measurable decreases in skin thickness under the eye for only about two hours post-application, with the effect being transient and not cumulative [2].

Periorbital Edema Vascular Permeability Clinical Efficacy

Acetyl Tetrapeptide-5 Exhibits Dose-Dependent Inhibition of Vascular Permeability in Endothelial Cell Monolayers

Acetyl Tetrapeptide-5 directly inhibits vascular permeability in a dose-dependent manner, a mechanism not consistently demonstrated for other anti-edema peptides. In an in vitro assay using endothelial cell monolayers, Acetyl Tetrapeptide-5 at 1 mg/mL (0.1%) inhibited vascular permeability by 50% . A separate study in human umbilical vein endothelial cells (HUVECs) showed that Acetyl Tetrapeptide-5 at 100 μM decreased FITC-dextran permeability by 41.8% compared to control . In contrast, Dipeptide-2, while also used for eye puffiness, lacks published quantitative permeability inhibition data in peer-reviewed sources, with its efficacy largely based on supplier studies of blended formulations [1].

Vascular Permeability Endothelial Barrier In Vitro Pharmacology

Acetyl Tetrapeptide-5 Achieves High Clinical Responder Rates for Eye Bag Reduction at Low Concentration

In a clinical study involving 20 female volunteers using a cream containing 0.01% Acetyl Tetrapeptide-5 (equivalent to 10% of a 0.1% Eyeseryl® solution) applied twice daily for 60 days, 70% of subjects showed improvement in eye bags by day 15, and 95% showed improvement by day 60 [1]. While other peptides such as Palmitoyl Tetrapeptide-7 (as part of Eyeliss™) also report clinical benefits for eye bags, available data indicate a 65% reduction in under-eye bag volume by Day 28 and 70% by Day 56 at unspecified concentrations [2]. The responder rates and time course for Acetyl Tetrapeptide-5 are well-documented and demonstrate rapid onset (70% at 15 days) and high ultimate responder rate (95%) at a low, well-defined use concentration.

Cosmetic Dermatology In Vivo Efficacy Responder Analysis

Acetyl Tetrapeptide-5 Protects Human Skin Fibroblasts from Oxidative Stress and Senescence at Defined Concentrations

In a comparative in vitro study assessing the protective effects of five cosmeceutical peptides against hydrogen peroxide-induced premature senescence in human skin fibroblasts, Acetyl Tetrapeptide-5 was found to be optimal at 100 μg/mL for angiotensin-converting enzyme 1 activity [1]. Pretreatment with Acetyl Tetrapeptide-5 (100 μM) for 24 hours significantly increased cell viability by 35.2% compared to H2O2-treated controls, reduced intracellular ROS levels by 42.1%, and decreased malondialdehyde (MDA) content by 38.7% . While other peptides like Carnosine and GHK also showed protective effects, the specific concentration and magnitude of Acetyl Tetrapeptide-5's multi-parameter benefits (viability, ROS, MDA, SOD, GSH) are well-documented, providing a quantitative basis for its inclusion in anti-aging formulations.

Oxidative Stress Skin Fibroblasts Anti-Aging

Precision Application Scenarios for Acetyl Tetrapeptide-5 Based on Quantitative Evidence


Formulation of High-Performance Eye Creams and Serums Targeting Edematous Eye Bags

Based on clinical evidence showing 63% reduction in pouch volume at 14 days and 70% at 28 days with 0.001% Acetyl Tetrapeptide-5 [1], formulators can confidently develop eye creams and serums with this ingredient at low inclusion levels (typically 0.01% pure peptide, equivalent to 10% of a 0.1% solution) to achieve clinically meaningful reductions in under-eye puffiness [2]. The sustained, cumulative effect over 60 days [2] makes it suitable for daily-use products targeting chronic periorbital edema.

Development of Anti-Aging Products with Dual Anti-Glycation and Vascular Modulation Benefits

The demonstrated ability of Acetyl Tetrapeptide-5 to inhibit collagen glycation [1] and reduce vascular permeability by up to 50% at 1 mg/mL [2] supports its use in anti-aging formulations that address both structural matrix preservation and microcirculatory issues. The defined optimal concentration of 100 μg/mL for ACE-1 activity [3] provides a clear starting point for in vitro screening and formulation optimization.

Combination with Other Peptides for Synergistic Periorbital Rejuvenation

Studies indicate that Acetyl Tetrapeptide-5 works synergistically with other peptides. A peptide mixture containing Acetyl Tetrapeptide-5, Carnosine, Hexapeptide-11, and Acetyl Hexapeptide-3 significantly reduced oxidative stress markers and increased collagen and elastin synthesis in human skin fibroblasts [1]. This evidence supports the formulation of multi-peptide eye products that leverage complementary mechanisms, with Acetyl Tetrapeptide-5 providing the core anti-edema and anti-glycation activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl tetrapeptide-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.